Cas no 1252541-93-7 (N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide)

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide structure
1252541-93-7 structure
Product name:N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
CAS No:1252541-93-7
MF:C14H12N2OS
Molecular Weight:256.322881698608
CID:5673479
PubChem ID:47795921

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 1252541-93-7
    • NCGC00324152-01
    • N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
    • EN300-26680413
    • AB01319322-02
    • AKOS034616183
    • Z826824510
    • インチ: 1S/C14H12N2OS/c15-7-8-16(11-5-6-11)14(17)13-9-10-3-1-2-4-12(10)18-13/h1-4,9,11H,5-6,8H2
    • InChIKey: WVOPYDIJULQHDY-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C=C1C(N(CC#N)C1CC1)=O

計算された属性

  • 精确分子量: 256.06703418g/mol
  • 同位素质量: 256.06703418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 385
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.3Ų
  • XLogP3: 3.1

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26680413-0.05g
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
1252541-93-7 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-26680413-0.25g
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
1252541-93-7 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-26680413-2.5g
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
1252541-93-7 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-26680413-10.0g
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
1252541-93-7 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-26680413-0.5g
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
1252541-93-7 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-26680413-0.1g
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
1252541-93-7 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-26680413-5g
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
1252541-93-7 90%
5g
$1821.0 2023-09-12
Enamine
EN300-26680413-5.0g
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
1252541-93-7 95.0%
5.0g
$1821.0 2025-03-20
Enamine
EN300-26680413-1g
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
1252541-93-7 90%
1g
$628.0 2023-09-12
Enamine
EN300-26680413-10g
N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
1252541-93-7 90%
10g
$2701.0 2023-09-12

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide 関連文献

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamideに関する追加情報

Professional Introduction to N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide (CAS No. 1252541-93-7)

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide, identified by its CAS number 1252541-93-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiophene class, a heterocyclic aromatic structure known for its diverse biological activities and potential applications in drug development.

The molecular structure of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of a cyano group (-CN) and a cyclopropyl moiety enhances its reactivity and interaction with biological targets. Specifically, the cyano group can participate in hydrogen bonding and coordinate with metal ions, while the cyclopropyl group provides steric hindrance, influencing the compound's binding affinity and selectivity.

In recent years, there has been growing interest in benzothiophene derivatives due to their demonstrated efficacy in various therapeutic areas. Research has shown that compounds containing benzothiophene scaffolds exhibit potential as antimicrobial agents, anti-inflammatory drugs, and even in the treatment of neurological disorders. The specific combination of functional groups in N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide makes it a promising candidate for further investigation in these fields.

One of the most compelling aspects of this compound is its structural versatility, which allows for modifications that can fine-tune its biological activity. For instance, researchers have explored derivatives of this compound that exhibit enhanced solubility or improved metabolic stability, making them more suitable for clinical applications. The cyclopropyl group, in particular, has been shown to increase binding affinity to certain protein targets, a crucial factor in drug design.

The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also demonstrate the expertise required to produce it on an industrial scale.

Recent studies have begun to explore the pharmacokinetic properties of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its potential as a drug candidate. Preliminary data suggest that this compound exhibits favorable pharmacokinetic profiles in preclinical models, indicating its potential for further development into a therapeutic agent.

The biological activity of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has been evaluated through various in vitro and in vivo assays. These studies have revealed promising results in terms of anti-inflammatory and antimicrobial properties. For example, researchers have observed significant inhibition of inflammatory cytokine production when using this compound in cell culture models. Similarly, preliminary antimicrobial assays have shown activity against certain resistant bacterial strains.

The development of new drugs often involves a rigorous process of optimization to improve efficacy while minimizing side effects. In the case of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide, ongoing research aims to identify structural modifications that can enhance its therapeutic index. By leveraging computational modeling and high-throughput screening techniques, scientists can rapidly test numerous derivatives and identify those with improved properties.

The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling tools allow researchers to predict how N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide interacts with biological targets at the atomic level. This information is invaluable for designing experiments and guiding synthetic efforts toward more effective drug candidates.

As interest in natural product-inspired drug discovery continues to grow, compounds like N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide serve as important models for understanding structure-function relationships. Their unique chemical features provide insights into how structural modifications can influence biological activity, paving the way for new therapeutic strategies.

In conclusion, N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide (CAS No. 1252541-93-7) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable tool for studying drug design principles and developing new therapeutic agents. With ongoing research focused on optimizing its pharmacokinetic and pharmacodynamic properties, this compound represents an exciting area of investigation in medicinal chemistry.

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